molecular formula C22H23N3O3S B426607 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide

Katalognummer: B426607
Molekulargewicht: 409.5g/mol
InChI-Schlüssel: BRILRTBVKNOCMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with the molecular formula C22H23N3O3S and a molecular weight of 409.50132 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a 2-methylbenzyl group, a methylsulfonyl group, and a pyridinylmethyl group

Vorbereitungsmethoden

The synthesis of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base to form the intermediate 4-(2-methylbenzylamino)benzamide. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction with 4-pyridinylmethyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzamide core, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles such as amines or thiols replace the pyridinylmethyl group, forming new derivatives of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of cellular processes.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:

    4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide: This compound has a similar structure but differs in the position of the pyridinylmethyl group. The change in position can affect its chemical properties and biological activity.

    4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide: Another similar compound with the pyridinylmethyl group in a different position

    This compound derivatives: Various derivatives of the original compound can be synthesized by modifying the substituents on the benzamide core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C22H23N3O3S

Molekulargewicht

409.5g/mol

IUPAC-Name

4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C22H23N3O3S/c1-17-5-3-4-6-20(17)16-25(29(2,27)28)21-9-7-19(8-10-21)22(26)24-15-18-11-13-23-14-12-18/h3-14H,15-16H2,1-2H3,(H,24,26)

InChI-Schlüssel

BRILRTBVKNOCMZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C

Kanonische SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.